molecular formula C15H18N6O6S B14716493 Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate CAS No. 21271-61-4

Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate

Cat. No.: B14716493
CAS No.: 21271-61-4
M. Wt: 410.4 g/mol
InChI Key: MCFHWCXZHNPHHS-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate typically involves multiple steps, including cyclization, nitration, and amination reactions. The starting materials often include cyanoacetate and urea, which undergo cyclization to form the pyrimidine ring. Subsequent nitration introduces the nitro group, and amination reactions incorporate the amino groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21271-61-4

Molecular Formula

C15H18N6O6S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl N-[6-amino-5-nitro-4-[(4-sulfamoylphenyl)methylamino]pyridin-2-yl]carbamate

InChI

InChI=1S/C15H18N6O6S/c1-2-27-15(22)20-12-7-11(13(21(23)24)14(16)19-12)18-8-9-3-5-10(6-4-9)28(17,25)26/h3-7H,2,8H2,1H3,(H2,17,25,26)(H4,16,18,19,20,22)

InChI Key

MCFHWCXZHNPHHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])N

Origin of Product

United States

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